molecular formula C9H14N2 B1167122 gelucire 44-14 CAS No. 121548-04-7

gelucire 44-14

Cat. No.: B1167122
CAS No.: 121548-04-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gelucire 44-14 is a nonionic water-dispersible surfactant widely used in pharmaceutical formulations. It is primarily employed to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This compound self-emulsifies in aqueous media, forming a fine dispersion or microemulsion, which significantly improves the absorption of APIs .

Chemical Reactions Analysis

Gelucire 44-14 primarily undergoes self-emulsification upon contact with aqueous media. The different components of this compound self-assemble based on their affinity for water: polyethylene glycols are water-soluble, polyethylene glycol esters and monoglycerides are amphiphilic, and di- and triglycerides are hydrophobic . This self-emulsification process is crucial for its function as a solubilizer and bioavailability enhancer.

Mechanism of Action

The mechanism of action of Gelucire 44-14 involves its self-emulsifying properties. Upon contact with aqueous or digestive media, this compound spontaneously forms a fine dispersion. The different components self-assemble based on their affinity for water, leading to the formation of a microemulsion. This microemulsion enhances the solubility and bioavailability of poorly water-soluble APIs by increasing their surface area and facilitating their absorption in the gastrointestinal tract .

Biological Activity

Gelucire 44/14, a semi-solid self-emulsifying excipient derived from lauroyl macrogolglycerides, is widely utilized in pharmaceutical formulations to enhance the bioavailability of poorly water-soluble drugs. Its biological activity is primarily linked to its role in drug delivery systems, influencing drug absorption, efficacy, and safety.

Composition and Properties

Gelucire 44/14 is composed of C8-C18 acylglycerols and polyethylene glycol (PEG) esters. This unique composition allows it to function effectively as a lipid excipient for oral drug delivery, particularly for hydrophobic compounds. It exhibits self-emulsifying properties that facilitate the formation of microemulsions in gastrointestinal fluids, enhancing the solubility and absorption of active pharmaceutical ingredients (APIs).

The biological activity of Gelucire 44/14 can be attributed to several mechanisms:

  • Enhancement of Drug Solubility : Gelucire 44/14 improves the solubility of hydrophobic drugs through its emulsifying properties, allowing for better dispersion in gastrointestinal fluids.
  • Inhibition of P-glycoprotein (P-gp) : Studies have shown that Gelucire 44/14 can decrease P-gp activity, a key efflux transporter that limits drug absorption. By inhibiting P-gp, Gelucire 44/14 increases the intracellular concentration of drugs, thereby enhancing their bioavailability .
  • Lipolysis : The compound undergoes lipolysis in the gastrointestinal tract, which can further aid in the release and absorption of co-administered drugs. However, certain lipases have shown limited activity on Gelucire 44/14 itself .

Case Studies

  • P-glycoprotein Inhibition :
    • A study conducted on Caco-2 cells demonstrated that treatment with Gelucire 44/14 significantly increased the accumulation of rhodamine 123 (Rh123), a fluorescent P-gp substrate, indicating reduced efflux activity. The study found that concentrations as low as 0.02% (w/v) could reduce P-gp protein expression by up to 51.8% compared to control levels .
  • Bioavailability Enhancement :
    • In a clinical study involving healthy volunteers, a formulation containing Gelucire 44/14 showed approximately a two-fold increase in the absorption of alpha-tocopherol compared to a commercial soft gelatin capsule formulation. This suggests that Gelucire 44/14 can significantly enhance the bioavailability of lipophilic compounds when used as an excipient .
  • Solid Dispersion Formulations :
    • Research on solid dispersions of antiviral drugs with Gelucire 44/14 indicated improved solubility and stability over time. These formulations maintained their integrity after prolonged storage and demonstrated enhanced drug release profiles when tested in vitro .

Comparative Analysis

Property Gelucire 44/14 Other Excipients
CompositionC8-C18 acylglycerols + PEG estersVarious lipid-based excipients
Self-emulsifying abilityYesVaries
Effect on P-gpInhibitoryDepends on excipient
Bioavailability enhancementSignificantVaries

Properties

CAS No.

121548-04-7

Molecular Formula

C9H14N2

Molecular Weight

0

Synonyms

gelucire 44-14

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.